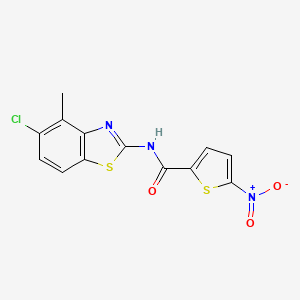

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial and antiproliferative properties, as evidenced by the research on related molecules .

Synthesis Analysis

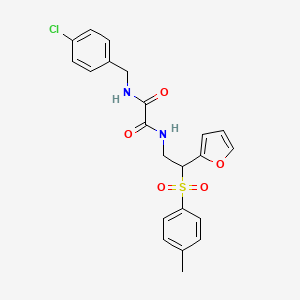

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, other benzothiazole carboxamide derivatives have been synthesized using various starting materials and reagents, indicating that the target compound could also be synthesized through a multi-step process involving specific reagents and catalysts .

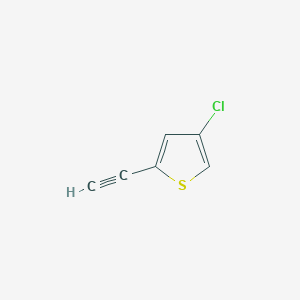

Molecular Structure Analysis

Benzothiazole derivatives exhibit a range of molecular structures, often stabilized by intramolecular hydrogen bonds. For example, N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The molecular structure of the target compound would likely be characterized by similar intramolecular and possibly intermolecular hydrogen bonding patterns, contributing to its stability and reactivity .

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, primarily due to their reactive sites, such as the sulphonamide group and the nitrogen atom on the benzothiazole ring. These sites can coordinate with metal ions, as seen in the formation of metal complexes with neodymium(III) and thallium(III) . The nitro group in the target compound would also contribute to its reactivity, potentially undergoing reduction or participating in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups and molecular structure. For example, the presence of nitro, amino, or methoxy groups can significantly affect the antioxidative and antiproliferative activities of these compounds . The target compound's nitro and carboxamide groups would likely impart similar properties, such as solubility in organic solvents, melting points, and biological activity profiles. These properties can be elucidated through techniques like UV-Vis, IR, NMR spectroscopies, and elemental analysis .

Scientific Research Applications

Synthesis and Transformations

- Synthesis Techniques: A research study details the synthesis of various benzothiazole derivatives, demonstrating complex chemical processes and interactions. This includes the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, illustrating the intricate steps involved in creating such compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological and Medicinal Applications

- Antitumor Properties: A study explores the potential of benzothiazole derivatives as antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating their possible use in cancer treatment (Yoshida et al., 2005).

Chemical Properties and Reactions

- Ring-Opening Reactions: Research demonstrates the ring-opening reactions of thiophenes, leading to the synthesis of various hybrid compounds. This showcases the reactivity and versatility of benzothiazole-related compounds in chemical transformations (Abadleh, Abdullah, Awwadi, & El-Abadelah, 2021).

Structural Analysis and Crystallography

- X-Ray Analysis: Studies have been conducted on the molecular structure of benzothiazole derivatives using X-ray crystallography, providing valuable insights into their molecular conformation and bonding characteristics (Aydın et al., 2002).

Photophysical Characteristics

- Fluorescent Derivatives: Research into the photophysical properties of benzimidazole, benzoxazole, and benzothiazole derivatives reveals their potential in fluorescence-based applications. These studies highlight the excited state intramolecular proton transfer pathway and dual emission characteristics of these compounds (Padalkar et al., 2011).

Antimicrobial and Antifungal Properties

- Antimycobacterial Activity: A synthesis and screening study demonstrates the antimycobacterial activity of certain benzothiazole derivatives, indicating their potential in treating tuberculosis and other bacterial infections (Nayak et al., 2016).

- Potential Antifungal Agents: The synthesis and evaluation of certain nitroisothiazole compounds reveal significant antifungal activity, suggesting a role in the development of new antifungal drugs (Albert, O'Brien, & Robins, 1980).

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3S2/c1-6-7(14)2-3-8-11(6)15-13(22-8)16-12(18)9-4-5-10(21-9)17(19)20/h2-5H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPZUKALZGNWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)

![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)